![molecular formula C7H5Cl2NO4S B2555252 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid CAS No. 338962-58-6](/img/structure/B2555252.png)
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is a chemical compound with the empirical formula C7H5Cl2NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)CS(=O)(=O)c1ncc(Cl)cc1Cl . This indicates that the molecule contains a sulfonyl group attached to a dichloropyridine ring and an acetic acid group.
Applications De Recherche Scientifique
Organic Corrosion Inhibitors
Organic compounds, including those with sulfur-containing moieties similar to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid, are widely used as corrosion inhibitors in acidic solutions. These inhibitors are particularly valuable in industrial cleaning processes for both ferrous and non-ferrous metals, providing an economic method to prevent metallic dissolution. The effectiveness of such inhibitors is attributed to the presence of heteroatoms (like O, S, N, P) and π-electrons, which facilitate adsorption on metal surfaces, thus offering protection in aggressive acidic environments (Goyal et al., 2018).
Niobium(V) Sulfato Species Synthesis
The compound's relevance extends to its potential use in the synthesis of complex inorganic species. For example, in the study of sulfuric acid solutions of Nb(V) sulfato species, the synthesis approach could benefit from the specific reactivity of sulfonic acid derivatives, including those related to this compound. Such compounds are instrumental in isolating novel inorganic species and understanding their reactivity and applications (Land & Sánchez-Caldas, 1967).
Sulfonamides in Drug Discovery
The structural motif of sulfonamides, akin to this compound, plays a critical role in medicinal chemistry. Sulfonamides are present in a variety of clinically used drugs, exploiting the unique properties of the sulfonamide group for therapeutic benefits. This highlights the compound's potential utility in the development of new pharmaceuticals, especially as research continues to explore novel sulfonamides with enhanced selectivity and efficacy (Carta et al., 2012).
Organic Acids in Acidizing Operations
In the oil and gas industry, the use of organic acids, including acetic acid and its derivatives, is prevalent for acidizing operations. These substances offer a safer and more environmentally friendly alternative to strong mineral acids for enhancing well productivity. The relevance of compounds like this compound in such applications lies in their potential as weaker, less corrosive acid sources, capable of dissolving mineral deposits without the drawbacks associated with harsher chemicals (Alhamad et al., 2020).
Environmental Persistence and Toxicity of Perfluoroalkyl Derivatives
The environmental impact and persistence of perfluoroalkyl acids, a group related to sulfonic acid derivatives, underscore the importance of understanding the ecological footprint of chemical compounds. Research into perfluoroalkyl acids, such as PFOS and PFOA, has raised awareness about their bioaccumulation and toxicological profiles, informing regulatory actions and guiding the development of safer alternatives (Lau et al., 2004).
Propriétés
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNKMVWBPSKPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

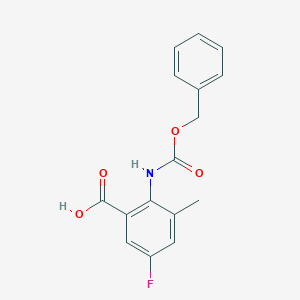
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)

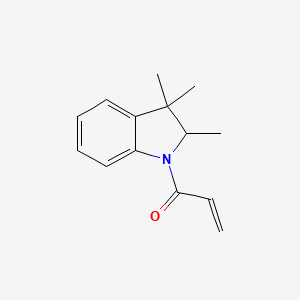
![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
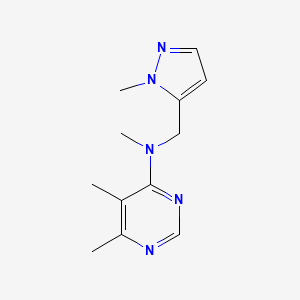


![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
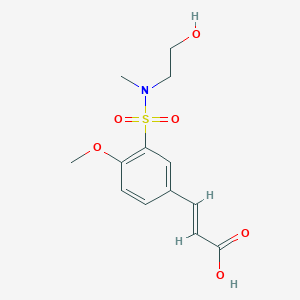
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
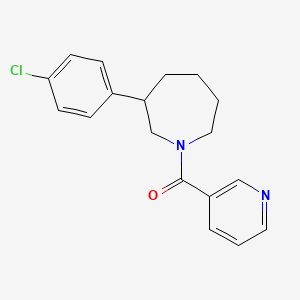
![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)